ETHYL 2-(DIPHENYLPHOSPHOROSO)BUTANOATE
Overview
Description
ETHYL 2-(DIPHENYLPHOSPHOROSO)BUTANOATE is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters, including ETHYL 2-(DIPHENYLPHOSPHOROSO)BUTANOATE, is through nucleophilic acyl substitution of an acid chloride with an alcohol . Other methods include the reaction of acid anhydrides or carboxylic acids with alcohols . These reactions typically require a catalyst and are carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, esters are often produced through large-scale reactions involving carboxylic acids and alcohols. The process may involve continuous distillation to remove water and drive the reaction to completion. Industrial production methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(DIPHENYLPHOSPHOROSO)BUTANOATE can undergo several types of chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Requires strong reducing agents like LiAlH4.
Substitution: Involves nucleophiles such as Grignard reagents.
Major Products
Hydrolysis: Produces carboxylic acid and alcohol.
Reduction: Yields primary alcohols.
Substitution: Forms various substituted esters depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-(DIPHENYLPHOSPHOROSO)BUTANOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(DIPHENYLPHOSPHOROSO)BUTANOATE involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is reduced to alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
ETHYL 2-(DIPHENYLPHOSPHOROSO)BUTANOATE can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity aroma and used in the food industry.
Isopropyl butyrate: Used in perfumes and as a flavoring agent.
Properties
IUPAC Name |
ethyl 2-diphenylphosphorylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O3P/c1-3-17(18(19)21-4-2)22(20,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJXHAZWHQZURX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391105 | |
Record name | ST050404 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25263-09-6 | |
Record name | ST050404 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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